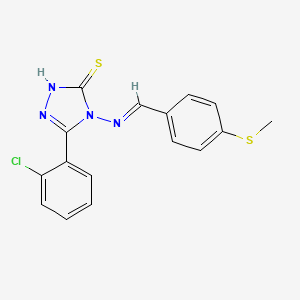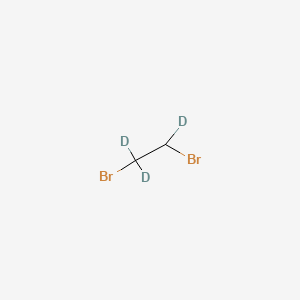
Sialyl-lewisx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sialyl-lewisx, also known as cluster of differentiation 15s or stage-specific embryonic antigen 1, is a tetrasaccharide carbohydrate. It is usually attached to O-glycans on the surface of cells and plays a vital role in cell-to-cell recognition processes. This compound is also one of the most important blood group antigens and is displayed on the terminus of glycolipids present on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sialyl-lewisx can be synthesized using chemoenzymatic strategies that combine chemical synthesis and enzyme catalysis. These methods involve the use of sialyltransferases and glycosyltransferases to attach sialic acid to the glycan structure. The one-pot multienzyme (OPME) sialylation strategy is particularly efficient, allowing for the systematic synthesis of sialosides with various modifications .
Industrial Production Methods
Industrial production of this compound often involves the use of bacterial sialyltransferase mutants that can catalyze the transfer of different sialic acid forms from sugar nucleotide donors to Lewis x antigens. This method is advantageous due to its high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Sialyl-lewisx undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The compound is particularly known for its role in glycosylation reactions, where it acts as a donor or acceptor of glycosyl groups .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include sialyltransferases, glycosyltransferases, and sugar nucleotide donors. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions involving this compound are various sialylated glycans and glycoconjugates. These products have significant biological and medical applications .
Scientific Research Applications
Sialyl-lewisx has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex glycans and glycoconjugates.
Biology: It plays a crucial role in cell-to-cell recognition and signaling processes.
Medicine: This compound is involved in the diagnosis and prognosis of various cancers, including melanoma, breast, pancreatic, liver, lung, head and neck, ovarian, and bladder carcinomas.
Mechanism of Action
Sialyl-lewisx exerts its effects by interacting with selectins, which are cell adhesion molecules. This interaction promotes the binding and rolling of leukocytes on endothelial cells, facilitating their extravasation from the bloodstream into tissues. This mechanism is crucial for immune responses and inflammation . In cancer, the interaction between this compound and selectins promotes metastasis by facilitating the extravasation of tumor cells .
Comparison with Similar Compounds
Similar Compounds
Lewis x: A non-sialylated version of sialyl-lewisx, involved in similar cell recognition processes.
Sialyl-lewis a: Another sialylated tetrasaccharide with similar functions but different structural features.
Uniqueness
This compound is unique due to its specific interaction with selectins, which is not observed with other similar compounds. This unique interaction makes it a critical player in immune responses and cancer metastasis .
Properties
IUPAC Name |
5-acetamido-2-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869321 |
Source


|
| Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->4)-[6-deoxyhexopyranosyl-(1->3)]-2-acetamido-2-deoxyhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)



![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)








